molecular formula C14H26O B14255144 Undecanal, 2-ethenyl-2-methyl- CAS No. 185745-88-4

Undecanal, 2-ethenyl-2-methyl-

Cat. No.: B14255144
CAS No.: 185745-88-4
M. Wt: 210.36 g/mol
InChI Key: QBRGSOQSKBQMQP-UHFFFAOYSA-N
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Description

Undecanal, 2-ethenyl-2-methyl-, also known as 2-Methylundecanal, is an organic compound with the molecular formula C12H24O. It is a colorless or pale yellow liquid that is soluble in organic solvents such as ether and ethanol. This compound is naturally found in kumquat peel oil and has a distinctive herbaceous, orange, and ambergris-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The first synthesis of 2-Methylundecanal was recorded by Georges Darzens in 1904 from methyl nonyl ketone and ethyl chloroacetateThe glycidate then undergoes saponification followed by decarboxylation .

Another industrial synthesis method begins with the conversion of undecanal to 2-methyleneundecanal by reacting it with formaldehyde in the presence of a base. The 2-methyleneundecanal is then hydrogenated to give 2-Methylundecanal. The resulting solution is over 50% 2-methyleneundecanal, which is then separated from by-products using fractional distillation .

Industrial Production Methods

In industrial settings, the required undecanal in the first step is generated from 1-decene by hydroformylation. This process involves the reaction of 1-decene with hydrogen and carbon monoxide to produce undecanal .

Chemical Reactions Analysis

Types of Reactions

2-Methylundecanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aldehydes and alcohols.

Scientific Research Applications

2-Methylundecanal is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylundecanal involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to olfactory receptors, which are responsible for detecting odors. This interaction triggers a signal transduction pathway that leads to the perception of its distinctive smell .

Comparison with Similar Compounds

Similar Compounds

  • Hexyl cinnamaldehyde
  • Isobutyraldehyde
  • Lilial

Comparison

2-Methylundecanal is unique due to its distinctive odor profile, which includes herbaceous, orange, and ambergris-like notes. At high dilution, it has a flavor similar to honey and nuts . This makes it particularly valuable in the fragrance and flavor industries compared to other similar compounds.

Properties

CAS No.

185745-88-4

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2-ethenyl-2-methylundecanal

InChI

InChI=1S/C14H26O/c1-4-6-7-8-9-10-11-12-14(3,5-2)13-15/h5,13H,2,4,6-12H2,1,3H3

InChI Key

QBRGSOQSKBQMQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C=C)C=O

Origin of Product

United States

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